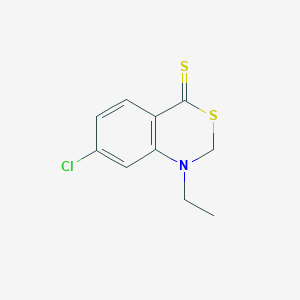
7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a chlorine atom at the 7th position, an ethyl group at the 1st position, and a thione group at the 4th position of the benzothiazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-2H-1,4-benzothiazin-3(4H)-one with ethylating agents to introduce the ethyl group at the 1st position . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Halogen substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: Research has shown its potential in the treatment of various diseases due to its biological activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-2H-1,4-benzothiazin-3(4H)-one
- 7-Chloro-1,2-dihydro-4H-3,1-benzothiazine-4-thione
Uniqueness
7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione is unique due to the presence of the ethyl group at the 1st position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
83388-42-5 |
|---|---|
Molekularformel |
C10H10ClNS2 |
Molekulargewicht |
243.8 g/mol |
IUPAC-Name |
7-chloro-1-ethyl-2H-3,1-benzothiazine-4-thione |
InChI |
InChI=1S/C10H10ClNS2/c1-2-12-6-14-10(13)8-4-3-7(11)5-9(8)12/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
RLMNQMOWNCBEAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CSC(=S)C2=C1C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


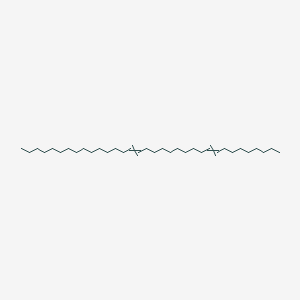
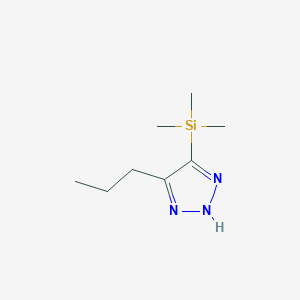
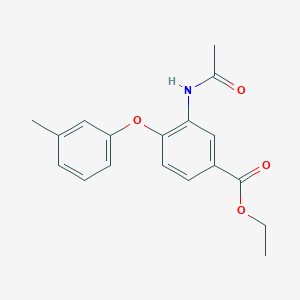
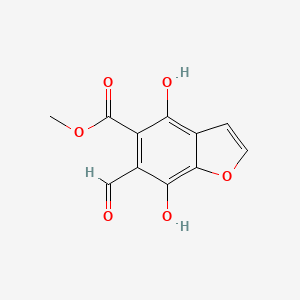
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
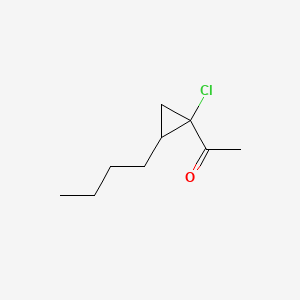
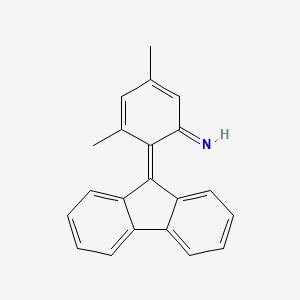
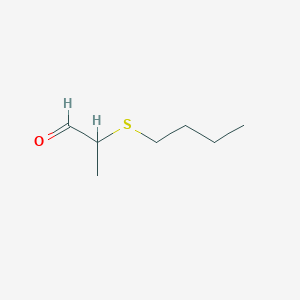
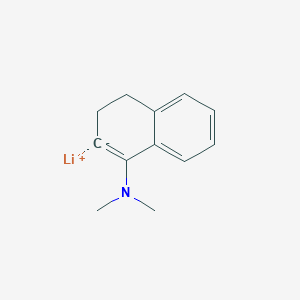
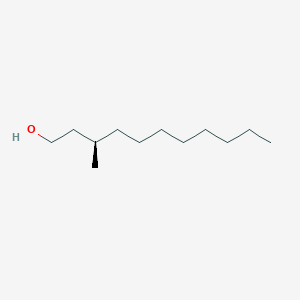
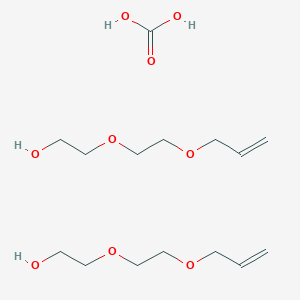
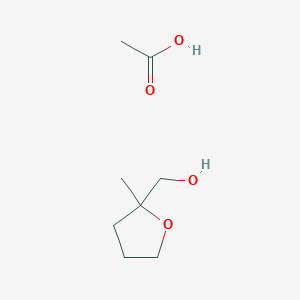
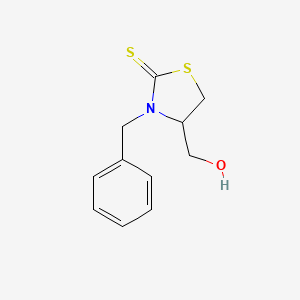
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
